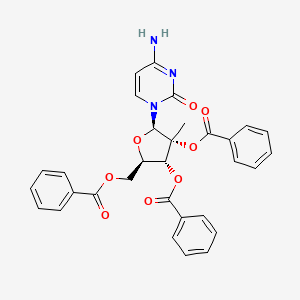

2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine

Description

Contextualization within Protected Nucleoside Chemistry

The synthesis of nucleoside analogs, which are often developed as antiviral or anticancer agents, is a complex process that requires precise control over reactive functional groups. researchgate.net This is where the concept of "protecting groups" becomes paramount. Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. researchgate.net

In the case of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine, the benzoyl groups serve as robust protectors for the hydroxyl functions of the ribose sugar. nih.gov The use of these protecting groups allows chemists to selectively perform reactions on other parts of the molecule, such as the nucleobase, without unintended side reactions occurring at the sugar hydroxyls. The stability of the benzoyl groups under various reaction conditions, followed by their reliable removal, is a key advantage in multistep synthetic sequences. nih.gov

Significance as a Key Synthetic Intermediate for Nucleoside Analogs

The true significance of this compound lies in its role as a key synthetic intermediate. The presence of the 2'-C-methyl group is a critical feature in many biologically active nucleoside analogs. nih.gov This modification can enhance the metabolic stability of the resulting drug and influence its interaction with viral enzymes. nih.gov

By starting with this compound, researchers have a readily available and stable precursor to a variety of 2'-C-methylated cytidine (B196190) analogs. The protected nature of the compound allows for modifications to the cytosine base or for the deprotection of the hydroxyl groups to enable further reactions, such as phosphorylation, which is often necessary for the biological activity of nucleoside analogs. This strategic positioning as a pre-modified and protected building block significantly streamlines the synthesis of target drug candidates. For instance, it serves as a precursor to 2'-C-methylcytidine, a compound that has shown potent and selective antiviral activity against viruses like the foot-and-mouth disease virus. nsf.gov

Historical Development and Evolution in Nucleoside Research

The development of 2'-C-methylated nucleosides, and by extension their protected forms like this compound, is intrinsically linked to the broader history of antiviral drug discovery. The quest for effective treatments for viral diseases such as hepatitis C (HCV) spurred intense research into nucleoside analogs that could inhibit viral replication. nih.gov

Early research in the field of nucleoside chemistry focused on modifications at various positions of the sugar and the base to achieve desired therapeutic effects. The introduction of a methyl group at the 2'-position of the ribose sugar emerged as a particularly fruitful strategy. nih.gov It was discovered that this modification could confer potent antiviral activity, often by acting as a non-obligate chain terminator of viral RNA synthesis. nih.gov This means that after the modified nucleoside is incorporated into the growing viral RNA chain, it sterically hinders the addition of the next nucleotide, thereby halting replication. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25-,29-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAMWHWZWCXMKB-RDWHIKKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 C Methyl 2 ,3 ,5 Tri O Benzoylcytidine and Its Precursors

Strategies for Glycosidic Bond Formation

The creation of the N-glycosidic bond, which links the cytosine base to the ribose sugar, is a pivotal step in the synthesis of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine. The most prevalent and effective method for this transformation is the Silyl-Hilbert-Johnson reaction, also known as the Vorbrüggen glycosylation. wikipedia.orgbiosynth.com This reaction involves the coupling of a protected sugar derivative with a silylated nucleobase. wikipedia.orgbiosynth.com

Lewis acids are crucial for activating the ribofuranose derivative, facilitating the departure of the leaving group at the anomeric (C1') carbon and promoting the formation of a key cyclic cation intermediate. wikipedia.org A variety of Lewis acids can be employed to catalyze this N-glycosylation reaction. The choice of catalyst can influence reaction efficiency and selectivity.

Table 1: Common Lewis Acids in Vorbrüggen Glycosylation

| Lewis Acid | Chemical Formula | Typical Application |

| Tin(IV) chloride | SnCl₄ | A strong Lewis acid often used in classical Vorbrüggen reactions. researchgate.net |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | A highly effective catalyst, particularly for one-pot procedures. rsc.orgresearchgate.net |

| Boron trifluoride etherate | BF₃·OEt₂ | Another strong Lewis acid promoter used to achieve high yields. mdpi.com |

The reaction mechanism begins with the Lewis acid-assisted formation of the cyclic cation from the protected sugar. wikipedia.org The silylated nucleobase then attacks the anomeric carbon, leading to the formation of the desired N-glycosidic bond. wikipedia.org

Achieving the correct stereochemistry at the anomeric carbon is critical for the biological activity of nucleosides. For ribonucleosides like cytidine (B196190), the β-anomer is the naturally occurring and desired form. The use of an acyl protecting group, such as benzoyl, at the C2' position of the ribose donor plays a vital role in directing the stereochemical outcome. wikipedia.org

This stereocontrol is achieved through a mechanism known as "neighboring group participation." wikipedia.org The C2'-benzoyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the α-face of the ribose ring. Consequently, the incoming silylated nucleobase can only attack from the β-face, resulting in the exclusive or predominant formation of the β-nucleoside. wikipedia.org This inherent stereoselectivity is a major advantage of using acyl-protected ribose donors in nucleoside synthesis. wikipedia.orgresearchgate.net

The efficiency and outcome of the glycosylation reaction are heavily dependent on the nature of the glycosyl donor. wikipedia.org A glycosyl donor is a carbohydrate that contains a leaving group at the anomeric position, which is displaced by the nucleobase during the reaction. wikipedia.org While the specific donor "Methyl Ribofuranosyl Carbonate" is one of many possibilities, more commonly used donors for this type of synthesis include acylated sugars.

A highly relevant precursor for the synthesis of benzoylated cytidine derivatives is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. wikipedia.orgresearchgate.net In this case, the acetyl group at the anomeric position serves as the leaving group. Other effective glycosyl donors include glycosyl chlorides and thio-glycosides, which can be activated under specific conditions. researchgate.netwikipedia.org In some methodologies, glycosyl chlorides have been shown to be effective donors even in the absence of a Lewis acid catalyst, acting as key intermediates in the classical silyl-Hilbert-Johnson reaction. researchgate.netmdpi.comacs.org

Table 2: Examples of Glycosyl Donors in Nucleoside Synthesis

| Glycosyl Donor Type | Anomeric Leaving Group | Activation Method | Reference |

| 1-O-Acetyl Sugar | Acetate (-OAc) | Lewis Acid (e.g., SnCl₄, TMSOTf) | wikipedia.orgresearchgate.net |

| Glycosyl Halide | Halide (e.g., -Cl, -Br) | Silver Salts or Catalyst-Free | biosynth.comresearchgate.net |

| Thioglycoside | Thioalkyl (-SR) | N-Iodosuccinimide/Triflic Acid | wikipedia.org |

| Trichloroacetimidate | Trichloroacetimidate | Acid Catalysis | wikipedia.org |

Coupling of Activated Ribofuranose Derivatives with Silylated Nucleobases

Approaches for 2'-C-Methylation Stereocontrol

The introduction of a methyl group at the 2'-position of the ribose moiety is a key modification that defines the target compound. A simple and efficient method for the synthesis of 2'-C-methylribonucleosides has been developed, often starting from a common precursor that can also be used to synthesize 3'-C-methyl isomers. nih.gov

One established synthetic route involves the following key steps nih.gov:

Starting Material: The synthesis can begin with a branched-chain sugar like 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose.

Chemical Conversion: This precursor is chemically converted into a suitable ribofuranose derivative that is appropriately protected and activated for glycosylation. For 2'-C-methylation, the allofuranose is converted to l,2,3-tri-O-acetyl-5-O-p-methylbenzoyl-2-C-methyl-β-D-ribofuranose.

Vorbruggen Condensation: This 2'-C-methylated sugar derivative is then coupled with the silylated nucleobase (e.g., silylated cytosine) using the Vorbrüggen condensation reaction described previously.

Deprotection: A final ammonolysis step removes the acyl protecting groups to yield the 2'-C-methylribonucleoside. nih.gov

This methodology allows for the controlled installation of the 2'-C-methyl group prior to the crucial N-glycosylation step, ensuring the correct constitution of the final product.

Regioselective Protection and Deprotection Strategies in Ribonucleosides

The synthesis of complex molecules like this compound is impossible without the strategic use of protecting groups. nih.gov Nucleosides contain multiple reactive hydroxyl (-OH) and amino (-NH2) groups, and selective modification requires that all but the desired reaction site are temporarily blocked. nih.govumich.edu

In the context of the target molecule, benzoyl (Bz) groups serve as "persistent" protecting groups for the 2', 3', and 5' hydroxyls of the ribose sugar. umich.edu These groups are chosen for several reasons:

Stability: They are stable to the conditions of the N-glycosylation reaction. umich.edu

Stereodirection: As discussed, the 2'-O-benzoyl group directs the stereoselective formation of the β-anomer. wikipedia.org

Solubility: They enhance the solubility of the nucleoside intermediate in organic solvents. umich.edu

The exocyclic amino group of the cytosine base may also be protected, often with an acyl group like benzoyl, to prevent side reactions during synthesis. researchgate.net

The final step in the synthesis of the un-protected 2'-C-methylcytidine is the removal of all protecting groups. The benzoyl esters are typically cleaved under basic conditions, for example, using sodium methoxide (B1231860) in methanol or aqueous ammonia. researchgate.net The choice of deprotection conditions must be carefully selected to ensure the complete removal of the protecting groups without compromising the integrity of the final nucleoside product. umich.edu The ability to selectively protect and deprotect various functional groups is a cornerstone of modern nucleoside chemistry. nih.gov

Application of Benzoyl Protecting Groups

Benzoyl groups are frequently employed to protect the hydroxyl functions of the ribose sugar in nucleoside synthesis. In the context of this compound, all three hydroxyl groups at the 2', 3', and 5' positions of the 2'-C-methylribose moiety are protected as benzoyl esters. This protection strategy serves several key purposes. Firstly, it prevents unwanted side reactions at the hydroxyl groups during subsequent synthetic steps, such as the coupling of the sugar to the cytosine base. Secondly, the bulky benzoyl groups can influence the stereochemical outcome of reactions, aiding in the control of the desired anomeric configuration.

The introduction of benzoyl groups is typically achieved by reacting the nucleoside precursor with benzoyl chloride in the presence of a base, such as pyridine. The stability of the benzoyl esters to various reaction conditions makes them a robust choice for multi-step syntheses. For instance, in the synthesis of 4-N-Benzoyl-2'-C-beta-methylcytidine, a key intermediate, the sugar moiety 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-alpha-(and beta)-D-ribofuranose is utilized, showcasing the early introduction of these protecting groups. nih.gov

The removal of benzoyl groups, or debenzoylation, is typically accomplished under basic conditions, for example, by treatment with sodium methoxide in methanol or with ammonia. This step is usually performed towards the end of the synthetic sequence to unveil the free hydroxyl groups in the final product.

Use of Silyl (B83357) Protecting Groups (e.g., 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, tert-butyldimethylsilyl)

Silyl ethers are another important class of protecting groups widely used in nucleoside chemistry due to their ease of introduction, stability, and selective removal under specific conditions. cdnsciencepub.comhighfine.com Common silyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).

In the synthesis of 2'-C-methylated nucleosides, silyl groups offer a versatile tool for orthogonal protection strategies, where different protecting groups can be removed selectively without affecting others. For instance, the tert-butyldimethylsilyl group is often used to protect the 2'-hydroxyl function. nih.gov A specialized silyl protecting group, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, can be used to simultaneously protect the 3'- and 5'-hydroxyl groups, forming a cyclic silylidene ketal. biopolymers.org.ua

The selective protection of hydroxyl groups is a critical aspect of nucleoside synthesis, enabling precise chemical manipulations at specific positions of the sugar moiety. The inherent differences in the reactivity of the primary 5'-hydroxyl group and the secondary 2'- and 3'-hydroxyl groups can be exploited for selective protection.

The bulky nature of many silyl protecting groups, such as TBDMS and TBDPS, allows for the selective protection of the less sterically hindered primary 5'-hydroxyl group. neliti.com Furthermore, by carefully controlling reaction conditions such as temperature, solvent, and the amount of silylating agent, it is possible to achieve selective protection of one secondary hydroxyl group over another. For example, in pyridine, silylation reactions often show selectivity for the 2'-hydroxyl over the 3'-hydroxyl group. cdnsciencepub.com

An alternative strategy involves the formation of a cyclic di-tert-butylsilanediyl ether to protect the 3'- and 5'-hydroxyl groups simultaneously. nih.gov This leaves the 2'-hydroxyl group available for further modification, such as the introduction of a tert-butyldimethylsilyl ether. nih.gov

The removal of silyl protecting groups, or desilylation, is a key step in the synthesis of the final nucleoside analog. The conditions for desilylation depend on the specific silyl group used, as their stability towards acidic and basic conditions varies. highfine.com

Fluoride (B91410) reagents, such as tetrabutylammonium fluoride (TBAF), are the most common reagents for cleaving silyl ethers. cdnsciencepub.comresearchgate.net This method is generally mild and efficient. Acidic conditions can also be employed for silyl group removal. For example, the 5'-silyl group is often more labile to acid than the 2'- or 3'-silyl groups, allowing for selective deprotection. cdnsciencepub.com Treatment with aqueous trifluoroacetic acid (TFA) has been used for the selective removal of the 5'-O-TBDMS group. researchgate.net Other methods for desilylation include the use of formic acid and SO3H silica gel. nih.govresearchgate.net

The selective removal of different silyl groups within the same molecule is also possible. For instance, triethylsilyl (TES) ethers can be selectively deprotected in the presence of TBDMS ethers using formic acid. nih.gov This orthogonality is highly valuable in complex synthetic sequences.

| Protecting Group | Introduction Reagent | Removal Conditions |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | Sodium methoxide in methanol; Ammonia |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF); Acetic acid |

| 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane | Pyridinium (B92312) poly(hydrogen fluoride) |

Derivatization from Key Carbohydrate Intermediates (e.g., 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose)

The synthesis of this compound often starts from a suitably modified carbohydrate precursor. A key intermediate is 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. This sugar derivative already contains the necessary 2'-C-methyl group and the benzoyl protecting groups on the hydroxyl functions.

The general strategy involves the coupling of this protected sugar with a silylated cytosine base. This reaction, known as the Vorbrüggen glycosylation, is a widely used method for the formation of the N-glycosidic bond in nucleosides. The reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govresearchgate.net

For example, 4-N-Benzoyl-2'-C-beta-methylcytidine can be synthesized by coupling persilylated 4-N-benzoylcytosine with 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-alpha-(and beta)-D-ribofuranose in the presence of SnCl4 in acetonitrile. nih.gov This is followed by a selective deprotection step to yield the desired product. nih.gov

Synthesis of Other Benzoylated 2'-C-Methyl Nucleoside Analogs (e.g., 2',3',5'-tri-O-benzoyl-2'-C-methyluridine)

The synthetic methodologies developed for this compound can be adapted for the synthesis of other benzoylated 2'-C-methyl nucleoside analogs, such as 2',3',5'-tri-O-benzoyl-2'-C-methyluridine. The core of the synthesis remains the coupling of a protected 2-C-methyl-ribofuranose derivative with a pyrimidine (B1678525) base.

In the case of 2',3',5'-tri-O-benzoyl-2'-C-methyluridine, the same protected sugar intermediate, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, can be coupled with a silylated uridine base under similar Vorbrüggen conditions. The resulting product is the fully benzoylated 2'-C-methyluridine analog.

The synthesis of these analogs is of significant interest as they can serve as precursors for various modified nucleosides with potential biological activity. For instance, 2',3',5'-Tri-O-benzoyl-2'-C-methyl-5-methyluridine has applications in the development of antiviral drugs. labshake.com

Structural Characterization and Stereochemical Considerations in Benzoylated 2 C Methylcytidine Derivatives

Conformational Analysis of the 2'-C-Methylated Ribofuranosyl Moiety

The furanose ring of a standard nucleoside is conformationally flexible, typically existing in a dynamic equilibrium between two major puckered states: C2'-endo (South) and C3'-endo (North). However, the introduction of a methyl group at the 2'-position significantly alters this dynamic.

The presence of the 2'-C-methyl group introduces substantial steric hindrance, which restricts the pseudorotational freedom of the ribofuranose ring. This substitution preferentially stabilizes the C3'-endo conformation. nih.govnih.gov In this pucker, the C3' atom is displaced from the plane formed by C1', C4', and the ring oxygen, positioning it on the same side as the C5' substituent. This conformational bias is primarily due to unfavorable steric interactions that would arise between the 2'-methyl group, the nucleobase, and the 3'-benzoyl group if the ring were to adopt a C2'-endo conformation. nih.gov This pre-organization of the sugar moiety into a more rigid, A-form RNA-like C3'-endo pucker is a key feature of many biologically active 2'-modified nucleoside analogues.

Stereochemistry of the N-Glycosidic Linkage (Beta-Anomer Specificity)

In nucleosides, the stereochemistry at the anomeric carbon (C1') is critical. The N-glycosidic bond can exist in two orientations: alpha (α) or beta (β). For cytidine (B196190) and its analogues to be incorporated into nucleic acids by polymerases, the β-anomer is required. Therefore, achieving high β-selectivity during chemical synthesis is a primary objective.

The synthesis of 1,2-trans glycosides, which corresponds to the β-anomer for cytidine, is reliably achieved through a phenomenon known as neighboring group participation. nih.govnih.gov In the case of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine synthesis, the benzoyl group at the C2' position plays this participatory role. During the glycosylation reaction, the C2'-benzoyl group can form a transient dioxolenium ion intermediate, which shields the α-face of the anomeric carbon. nih.govfu-berlin.de This shielding forces the incoming nucleobase (cytosine) to attack the anomeric center from the opposite, β-face, resulting in the formation of the desired β-glycosidic bond with high selectivity. nih.gov The choice of protecting groups and reaction conditions is crucial, as these factors can significantly influence the stereochemical outcome of the glycosylation. nih.govacs.org

Influence of Benzoyl Protecting Groups on Molecular Conformation

These large, aromatic groups introduce considerable steric bulk, which has several conformational consequences:

Restricted Glycosidic Bond Rotation: The benzoyl group at C2' and the cytosine base at C1' are in close proximity. Steric clash between them restricts the rotation around the N-glycosidic bond (the χ angle), favoring an anti conformation where the pyrimidine (B1678525) ring is oriented away from the sugar ring.

Sugar Pucker Stabilization: As discussed, the C2'-benzoyl group contributes to locking the ribose ring in a C3'-endo pucker. rsc.org

Defined Side Chain Conformation: The benzoyl group at the C5' position influences the conformation of the exocyclic C4'-C5' bond (the γ angle), typically favoring a gauche-trans (gt) conformation.

Systematic studies on related benzoylated thioglycosides have shown that changes in protecting groups at one position can lead to measurable shifts in side chain populations at other positions, highlighting the interconnected nature of conformational preferences within the molecule. acs.org

Advanced Spectroscopic Techniques for Structural Assignment

Beyond basic identification, a suite of advanced spectroscopic and chromatographic techniques is required to unambiguously assign the complex three-dimensional structure and confirm the purity of this compound.

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of nucleosides in solution. libretexts.org Advanced two-dimensional techniques are particularly informative.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (typically <5 Å), regardless of their through-bond connectivity. acdlabs.comlibretexts.org For this molecule, key NOE correlations confirm the stereochemistry:

Anomeric Configuration (α vs. β): In the β-anomer, a strong NOE is observed between the anomeric proton (H1') and the protons at C2' (specifically the methyl group) and C4'.

Glycosidic Torsion Angle (syn vs. anti): An NOE between the sugar's H1' proton and the base's H6 proton is characteristic of the anti conformation. The absence of an NOE between H1' and H5 confirms this assignment. youtube.com

Proton Coupling Constants (J-coupling): The magnitude of the coupling constant between H1' and H2' (³JH1'-H2') is indicative of the sugar pucker. For a C3'-endo conformation, this coupling constant is typically small (< 2 Hz), whereas for a C2'-endo conformation, it would be significantly larger (5-8 Hz).

Below is a table of representative ¹H NMR data expected for the β-anomer of the title compound.

| Proton | Representative Chemical Shift (ppm) | Key NOESY Correlations | Inferred Conformation |

| H6 | ~7.9 | H5 | - |

| H5 | ~7.5 | H6 | - |

| H1' | ~6.4 | H4', 2'-CH₃, H6 | β-anomer, anti |

| H3' | ~5.9 | H4', 2'-CH₃ | - |

| H4' | ~4.8 | H1', H3', H5' | C3'-endo |

| H5' | ~4.6 | H4' | - |

| 2'-CH₃ | ~1.6 | H1', H3' | C3'-endo |

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound and to provide structural information through analysis of its fragmentation patterns. acs.org Using a soft ionization technique like Electrospray Ionization (ESI), the intact protonated molecule [M+H]⁺ can be readily observed.

Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, providing evidence for the connectivity of the molecule. For this compound, characteristic fragmentation pathways include: researchgate.netnih.gov

Cleavage of the N-glycosidic bond: This is a common fragmentation for nucleosides, resulting in two primary fragments: one corresponding to the protonated cytosine base and the other corresponding to the benzoylated 2'-C-methylribose cation.

Sequential loss of protecting groups: The fragments will show sequential losses of benzoic acid (122 Da) or the benzoyl group (105 Da) from the sugar moiety.

The table below outlines the expected major fragments in a positive-ion ESI-MS/MS spectrum.

| m/z (mass-to-charge ratio) | Identity of Fragment |

| 596.2 | [M+H]⁺ (Protonated Parent Molecule) |

| 485.2 | [M - Cytosine + 2H]⁺ (Benzoylated Sugar Cation) |

| 474.1 | [M - Benzoic Acid + H]⁺ |

| 352.1 | [M - 2x Benzoic Acid + H]⁺ |

| 122.1 | [Benzoic Acid + H]⁺ |

| 112.1 | [Cytosine + H]⁺ |

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the chemical and isomeric purity of synthetic nucleosides. mdpi.com

Purity Assessment: Reversed-phase HPLC, typically using a C18 stationary phase with a water/acetonitrile or water/methanol gradient, is employed to separate the final product from starting materials, reagents, and side-products. umich.edusigmaaldrich.com The purity is determined by integrating the area of the product peak relative to all other peaks in the chromatogram.

Isomer Separation: The synthesis of nucleosides can sometimes yield a mixture of anomers (α and β). These anomers are diastereomers and thus have different physical properties, allowing them to be separated by achiral HPLC. researchgate.net A well-optimized reversed-phase HPLC method can effectively resolve the desired β-anomer from the undesired α-anomer, which typically has a different retention time. This separation is crucial for isolating the biologically relevant isomer and is a critical quality control step. mdpi.com

Role of 2 C Methyl 2 ,3 ,5 Tri O Benzoylcytidine As a Precursor in Advanced Nucleoside Analog Research

Precursor in the Synthesis of 2'-C-Methylcytidine and Related Modified Nucleosides

The fundamental application of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine is in the synthesis of 2'-C-Methylcytidine. This is typically achieved through deprotection via ammonolysis or treatment with sodium methoxide (B1231860) in methanol, which removes the benzoyl groups to reveal the hydroxyl groups of the final nucleoside. researchgate.netnih.gov 2'-C-Methylcytidine is a potent antiviral agent, recognized as an inhibitor of the RNA-dependent RNA polymerase (RdRp) enzyme essential for the replication of many RNA viruses. researchgate.net Its synthesis from a stable, protected precursor like this compound is a foundational step in the development of these antiviral compounds. nih.gov

While 2'-C-Methylcytidine demonstrates significant antiviral activity, its clinical utility is hampered by poor pharmacokinetic properties, particularly low oral bioavailability. nih.gov To address this limitation, researchers have used 2'-C-Methylcytidine as a scaffold to design and synthesize various prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach has led to several successful strategies for enhancing the delivery of 2'-C-Methylcytidine.

One notable example is the 3'-O-l-valinyl ester of 2'-C-Methylcytidine, known as valopicitabine (B1239987) (NM283). nih.gov This modification improves absorption from the gastrointestinal tract, leading to higher concentrations of the active drug in the bloodstream. asm.org Another advanced approach is the development of phosphoramidate (B1195095) prodrugs, often referred to as the ProTide approach. acs.orgnih.gov These prodrugs mask the phosphate (B84403) group of the nucleotide analog, facilitating its entry into cells. Once inside, they are metabolized to release the active 5'-monophosphate form, bypassing the often inefficient initial phosphorylation step that can be a rate-limiting factor for nucleoside analog activation. nih.gov Studies have shown that phosphoramidate prodrugs of 2'-C-Methylcytidine can be 10 to 200 times more potent than the parent nucleoside in cell-based assays due to higher intracellular concentrations of the active triphosphate form. acs.orgnih.gov A third strategy involves HepDirect prodrugs, which are engineered to be specifically activated by cytochrome P450 enzymes in the liver, thereby targeting the drug to the primary site of infection for viruses like Hepatitis C Virus (HCV). asm.org

| Prodrug Strategy | Example Compound | Mechanism of Action | Reported Advantage | Citation |

|---|---|---|---|---|

| Amino Acid Ester | Valopicitabine (NM283) | 3'-O-l-valinyl ester derivative of 2'-C-Methylcytidine. | Improved oral bioavailability compared to the parent compound. | nih.govasm.org |

| Phosphoramidate (ProTide) | Aryl phosphoramidates of 2'-C-Methylcytidine | Delivers the 5'-monophosphate form into the cell, bypassing initial phosphorylation. | 10- to 200-fold superior potency in cell-based replicon assays. | acs.orgnih.gov |

| Liver-Targeting (HepDirect) | 1-[3,5-difluorophenyl]-1,3-propanediol modified prodrug | Activated by liver-specific P450 enzymes. | Achieves high concentrations of the active triphosphate form in the liver. | asm.org |

Nucleoside analogs derived from this compound are instrumental in studying the function and inhibition of key cellular and viral enzymes.

Viral Polymerases: The primary molecular target for 2'-C-Methylcytidine is the viral RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com The introduction of the 2'-C-methyl group is a critical modification. After being converted to its 5'-triphosphate form in the cell, the analog is incorporated into the growing viral RNA chain by the RdRp. nih.gov The steric bulk of the 2'-methyl group then prevents the correct alignment and binding of the next incoming nucleotide, effectively halting further elongation of the RNA chain. nih.govpsu.edu This mechanism, known as non-obligate chain termination, is the basis for its potent antiviral activity against HCV and other RNA viruses. nih.govacs.orgciteab.com

DNA Methyltransferases (DNMTs): The cytidine (B196190) scaffold is also a template for designing inhibitors of DNA methyltransferases, enzymes that are often overactive in cancer. nih.gov While 2'-C-Methylcytidine itself is primarily studied as an antiviral, other cytidine analogs like 5-azacytidine (B1684299) and Decitabine are established DNMT inhibitors. nih.gov These drugs function by incorporating into DNA and forming a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. nih.gov This mechanism suggests that modifications of the nucleobase (e.g., at the 5-position) of cytidine analogs, potentially synthesized from precursors like this compound, could be a strategy for developing novel DNMT inhibitors for cancer therapy. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies of Nucleoside Analogs

This compound and its derivatives are vital tools for conducting Structure-Activity Relationship (SAR) studies. SAR studies involve systematically altering the chemical structure of a compound to determine which parts of the molecule, or pharmacophores, are crucial for its biological activity.

By using this compound as a starting point, researchers can synthesize a library of related analogs with specific changes to the sugar or base.

Ribose Moiety Modifications: The ribose ring is a primary focus of modification. SAR studies have demonstrated a very stringent relationship between the substituent at the 2' position and antiviral activity. For example, while a 2'-C-methyl group confers potent activity against Tick-borne encephalitis virus (TBEV), altering it to a 2'-O-methyl group results in a complete loss of activity. nih.gov Other modifications explored include the addition of a fluorine atom (2'-F) or changing the stereochemistry of the methyl group (α vs. β), each of which can significantly impact the analog's ability to be recognized and used by viral polymerases. acs.orgnih.gov Modifications at the 3' and 4' positions, such as the introduction of a 4'-azido group, have also yielded compounds with strong antiviral effects. nih.govnih.govnih.gov

Nucleobase Moiety Modifications: The cytosine base can also be modified to probe its interaction with target enzymes. While the core structure is often retained for its base-pairing properties, changes can be made to improve metabolic stability or alter target specificity. For instance, in purine (B94841) nucleoside analogs, it was found that removing the nitrogen atom at the 7-position (creating a 7-deaza analog) could prevent glycosidic bond cleavage and improve bioavailability. nih.gov Similar principles apply to pyrimidine (B1678525) nucleosides, where modifications at the 5-position of the cytosine ring are known to be critical for the activity of DNMT inhibitors. nih.govwikipedia.org

| Modification Site | Modification Example | Observed Effect on Activity (Example) | Citation |

|---|---|---|---|

| 2'-Ribose | 2'-C-Methyl (vs. 2'-O-Methyl) | Potent anti-TBEV activity with 2'-C-methyl; complete loss of activity with 2'-O-methyl. | nih.gov |

| 2'-Ribose | 2'-Fluoro-2'-C-Methyl | Potent and specific inhibitor of HCV RNA replication. | nih.govnih.gov |

| 4'-Ribose | 4'-C-Azido | Strong inhibition of TBEV with low cytotoxicity. | nih.gov |

| Nucleobase | 7-Deaza (in purine analogs) | Improved bioavailability and metabolic stability. | nih.gov |

| Nucleobase | 5-Position substitution (e.g., 5-aza) | Critical for activity against DNA methyltransferases. | nih.gov |

Application as a Monomeric Unit in Oligonucleotide Synthesis

Beyond its role in synthesizing single nucleoside analogs, 2'-C-Methylcytidine (derived from its benzoylated precursor) can be converted into a phosphoramidite (B1245037) monomer. This chemically reactive form is the essential building block for the automated solid-phase synthesis of oligonucleotides—short strands of DNA or RNA. acs.orgnih.gov The synthesis of the phosphoramidite derivative involves a multi-step process where the 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, and a reactive phosphoramidite moiety is added to the 3'-hydroxyl group. acs.orgacs.org

These modified phosphoramidites allow for the precise incorporation of a 2'-C-methylcytidine unit at any desired position within a synthetic RNA or DNA strand. nih.gov The resulting oligonucleotides containing this modification are valuable research tools for dissecting nucleic acid structure and function. acs.orgnih.gov Furthermore, such modified oligonucleotides often exhibit increased resistance to degradation by cellular nucleases, a property that makes them attractive candidates for development as nucleic acid-based therapeutics, such as antisense agents or siRNAs. acs.orgnih.gov

Phosphoramidite Synthesis Strategies

The conversion of a protected nucleoside like this compound into a phosphoramidite monomer is a critical step for its use in automated solid-phase oligonucleotide synthesis. utupub.fi This multi-step process involves carefully orchestrated protection and deprotection reactions to install the reactive phosphoramidite group at the 3'-hydroxyl position.

A common synthetic strategy begins with a precursor such as 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-D-ribofuranose. nih.gov This sugar is coupled with a silylated nucleobase, like persilylated 4-N-benzoylcytosine, in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄) to form the protected nucleoside. nih.gov Following the formation of the nucleoside, selective deprotection is required to free up the necessary hydroxyl groups for subsequent reactions. nih.gov

The general phosphoramidite synthesis involves the following key stages:

Selective Deprotection and Reprotection: The initial benzoyl groups at the 3' and 5' positions must be managed to allow for specific modifications. A common strategy involves selectively removing these groups and introducing a temporary cyclic protecting group, such as a di-tert-butylsilanediyl ether, to shield the 3'- and 5'-hydroxyls simultaneously. nih.gov This allows for the specific protection of the 2'-hydroxyl group, for instance, as a tert-butyldimethylsilyl (TBDMS) ether or a tetrahydropyranyl (THP) ether. nih.gov

5'-Hydroxyl Deprotection and Tritylation: The cyclic silyl (B83357) group is then removed, often using a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride), to reveal the 3'- and 5'-hydroxyl groups. nih.gov The 5'-hydroxyl group is then selectively protected with a dimethoxytrityl (DMT) group. This acid-labile group is essential for the stepwise, 3'-to-5' assembly of the oligonucleotide on a solid support. beilstein-journals.org

Phosphitylation: The final step is the phosphitylation of the free 3'-hydroxyl group. This is typically achieved by reacting the nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. nih.gov This reaction yields the final nucleoside phosphoramidite building block, which is purified and prepared for use in an automated DNA/RNA synthesizer. nih.gov

This strategic use of protecting groups, particularly the initial benzoyl groups, ensures that the phosphoramidite moiety is added with high regioselectivity, a fundamental requirement for successful oligonucleotide synthesis. umich.edu

Incorporation into Modified RNA Sequences

Once synthesized, the 2'-C-methylcytidine phosphoramidite is ready for incorporation into RNA sequences using standard solid-phase synthesis protocols. nih.govutupub.fi In this automated process, the oligonucleotide is assembled step-by-step on a solid support, typically controlled pore glass (CPG).

The synthesis cycle for adding a single modified nucleotide consists of four main chemical reactions:

Deblocking: The acid-labile DMT group on the 5'-end of the growing oligonucleotide chain is removed, usually with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose a free 5'-hydroxyl group.

Coupling: The 2'-C-methylcytidine phosphoramidite is activated, often by a reagent like 5-benzylthio-1H-tetrazole, and added to the resin. acs.org It then couples with the free 5'-hydroxyl group of the support-bound oligonucleotide. Both phosphoramidites with 2'-O-TBDMS and 2'-O-THP protecting groups have been shown to incorporate 2'-C-beta-methylcytidine into oligonucleotides efficiently. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which helps to minimize the formation of deletion mutations in the final product. uni-muenchen.de

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, commonly an iodine solution. umich.edu

After the full-length sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl group on the cytosine base, the 2'-O-protecting group, and the cyanoethyl groups on the phosphate backbone) are removed under basic conditions. nih.gov

The inclusion of a 2'-C-methylated nucleotide has profound functional consequences. Research on viral RNA-dependent RNA polymerases (RdRps) has shown that these analogs act as nonobligate chain terminators. nih.gov After the viral polymerase incorporates the 2'-C-methylated nucleotide into the growing RNA strand, the polymerase can still bind the next incoming natural nucleotide. However, the presence of the 2'-C-methyl group sterically blocks the conformational change required for the active site to close, thereby preventing the formation of the next phosphodiester bond and terminating RNA synthesis. nih.gov This mechanism is a cornerstone of the antiviral activity of important nucleoside analogs. nih.gov

Table of Mentioned Compounds

Mechanistic Investigations into Reactions Involving 2 C Methyl 2 ,3 ,5 Tri O Benzoylcytidine and Its Transformations

Reaction Mechanisms of N-Glycosylation

The formation of the N-glycosidic bond is a crucial step in the synthesis of 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine. This reaction typically involves the coupling of a protected ribose derivative with a silylated pyrimidine (B1678525) base.

A common strategy for synthesizing 4-N-Benzoyl-2'-C-beta-methylcytidine involves the coupling of persilylated 4-N-benzoylcytosine with 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-alpha-(and beta)-D-ribofuranose. nih.gov This reaction is often catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4), in an aprotic solvent like acetonitrile. nih.gov

The mechanism of this N-glycosylation reaction is thought to proceed through a series of steps:

Activation of the Ribose Derivative: The Lewis acid catalyst coordinates to the anomeric benzoyl group of the protected ribofuranose, making the anomeric carbon more electrophilic and facilitating the departure of the benzoyloxy group to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: The silylated cytosine derivative, acting as a nucleophile, then attacks the anomeric carbon of the oxocarbenium ion. The silyl (B83357) group on the nitrogen atom enhances its nucleophilicity.

Formation of the N-Glycosidic Bond: This attack leads to the formation of the desired N-glycosidic bond, with the stereochemistry at the anomeric center being influenced by the reaction conditions and the nature of the protecting groups on the ribose sugar.

Deprotection: Following the glycosylation, a selective deprotection step is carried out to remove the benzoyl groups, often using a base like sodium hydroxide in a mixture of pyridine and methanol. nih.gov

Protein glycosylation, a related biological process, involves the enzymatic attachment of oligosaccharides to proteins. N-glycosylation, for instance, involves the binding of N-acetylglucosamine to asparagine residues. nih.gov While the chemical synthesis described above is not enzymatic, the fundamental principle of forming a bond between a sugar moiety and a nitrogen-containing base is analogous.

| Step | Description | Key Reagents/Intermediates |

| 1 | Activation of Ribose | 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-alpha-(and beta)-D-ribofuranose, SnCl4 |

| 2 | Nucleophilic Attack | Persilylated 4-N-benzoylcytosine, Oxocarbenium ion |

| 3 | N-Glycosidic Bond Formation | Formation of the β-anomer is often favored |

| 4 | Deprotection | NaOH in pyridine/methanol |

Mechanistic Aspects of Protecting Group Installation and Removal

Protecting groups are essential in nucleoside chemistry to ensure regioselectivity and prevent unwanted side reactions. The benzoyl group is a common choice for protecting the hydroxyl groups of the ribose sugar and the exocyclic amino group of cytosine.

Installation: Benzoyl groups are typically installed using benzoyl chloride in the presence of a base like pyridine. The mechanism involves the nucleophilic attack of the hydroxyl or amino group on the electrophilic carbonyl carbon of benzoyl chloride, followed by the elimination of chloride.

Removal: The removal of benzoyl protecting groups (debenzoylation) is generally achieved by base-catalyzed hydrolysis. A common method involves treatment with sodium hydroxide in a mixture of pyridine and methanol. nih.gov The mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alkoxide (from the hydroxyl group) or the amide (from the amino group) and forming a benzoate salt.

It is important to note that the choice of protecting group can influence the deprotection conditions. For instance, acetyl (Ac) protecting groups on cytosine can be removed with strong organic bases, which can be advantageous in preventing side reactions like transamination that can occur with benzoyl (Bz) groups under certain conditions. glenresearch.com Photolabile protecting groups are also utilized, especially when other groups in the molecule are sensitive to the conditions required for removing more robust protecting groups like benzoyl. glenresearch.com

| Protecting Group | Installation Reagent | Removal Conditions | Potential Issues |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOH in pyridine/methanol | Can lead to transamination under certain conditions glenresearch.com |

| Acetyl (Ac) | Acetic anhydride | Strong organic bases (e.g., aqueous methylamine) glenresearch.com | Hydrolyzes rapidly glenresearch.com |

| Dimethoxytrityl (DMTr) | 4,4'-dimethoxytrityl chloride | Acidic conditions | - |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride (B91410) ion (e.g., TBAF) | - |

Pathways for Chemical Transformation to Active Nucleoside Forms (e.g., phosphorylation precursors, deprotection)

For a nucleoside analog to be biologically active, it often needs to be converted into its 5'-triphosphate form within the cell. The synthesis of this compound is a step towards creating the unphosphorylated nucleoside. Subsequent chemical transformations are required to produce the active form or its precursors.

The conversion of the protected nucleoside to its active triphosphate form involves a series of deprotection and phosphorylation steps. After the N-glycosylation and initial deprotection of the benzoyl groups to yield 4-N-benzoyl-2'-C-beta-methylcytidine, further steps are necessary. nih.gov

The pathway to the active triphosphate form generally follows these steps:

Selective Protection: The 3'- and 5'-hydroxyl groups are often reprotected, for example, as a cyclic di-tert-butylsilanediyl ether. nih.gov

Protection of 2'-Hydroxyl: The 2'-hydroxyl group is then protected, for instance, as a tert-butyldimethylsilyl ether. nih.gov

Deprotection of 3' and 5' Hydroxyls: The cyclic silyl group is removed to free the 3'- and 5'-hydroxyl groups. nih.gov

5'-Hydroxyl Protection: The 5'-hydroxyl group is selectively protected, often with a dimethoxytrityl (DMTr) group. nih.gov

Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the first phosphorus atom. nih.gov This phosphoramidite (B1245037) derivative is a key building block for solid-phase synthesis of oligonucleotides.

Further Phosphorylation: In a biological context, the 5'-monophosphate is sequentially phosphorylated by cellular kinases to the diphosphate and then to the active triphosphate. nih.govnih.gov For instance, UMP-CMP kinase and nucleoside diphosphate kinase are involved in these steps for cytidine (B196190) analogs. nih.gov

The active 2'-C-methylcytidine triphosphate then acts as an inhibitor of viral RNA polymerases, such as the hepatitis C virus NS5B polymerase, by acting as a chain terminator once incorporated into the growing RNA strand. nih.gov

Elucidation of Stereocontrol Mechanisms in Synthetic Routes

Achieving the correct stereochemistry at the anomeric carbon (C1') and at the 2'-position is a significant challenge in the synthesis of 2'-C-methylnucleosides. The stereochemical outcome of the N-glycosylation reaction is influenced by several factors.

The use of a participating protecting group at the 2'-position, such as an acetyl or benzoyl group, can promote the formation of the desired β-anomer through anchimeric assistance. In the case of 2'-C-methylated ribosides, where there is no participating group at the 2'-position, stereocontrol can be more challenging.

In the synthesis of 2'-C-beta-methylcytidine, the coupling of the silylated base with a 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-ribofuranose often yields the thermodynamically more stable β-anomer. nih.gov The stereochemistry at the 2'-position is established earlier in the synthesis of the sugar moiety. For instance, hydroboration of a suitable precursor can proceed with high stereoselectivity to provide a single diastereoisomer.

The stereocontrolled synthesis of C-glycosides, which are structurally related, often relies on the careful choice of nucleophiles and reaction conditions to achieve high diastereoselectivity. Systematic studies on the addition of C-based nucleophiles to fluorinated lactones have shown that high α-selectivity can be achieved. researchgate.netnih.gov While this applies to C-glycosides, the principles of stereocontrol through substrate and reagent control are also relevant to N-glycosylation.

Future Directions in Academic Research on Protected 2 C Methylcytidine Derivatives

Development of Novel and Green Synthetic Methodologies

Future research is focused on several key areas:

Atom-Efficient Reactions: Exploring synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. huarenscience.com This includes the development of catalytic methods that can replace stoichiometric reagents.

Safer Solvents and Reagents: There is a strong push to replace hazardous solvents and reagents with environmentally benign alternatives, such as water-based or bio-derived solvents. huarenscience.com

Renewable Feedstocks: Efforts are being made to source starting materials from renewable, bio-based sources, reducing the reliance on finite petrochemicals. huarenscience.com

Biocatalysis: The use of enzymes in synthesis is a promising green alternative. huarenscience.comacademie-sciences.fr Enzymes offer high specificity and can perform complex transformations under mild conditions, potentially streamlining the synthesis of complex nucleosides. huarenscience.comacademie-sciences.fr Chemoenzymatic approaches, which combine both chemical and enzymatic steps, leverage the strengths of both methodologies to create efficient and sustainable synthetic cascades. academie-sciences.fr

Protection-Free Synthesis: A long-term goal is the development of protection-free synthesis protocols. libretexts.org While challenging for complex molecules like nucleosides, this approach would significantly improve efficiency by eliminating the two steps (protection and deprotection) required for each protecting group used. libretexts.org

Exploration of Alternative Protecting Group Strategies

The benzoyl groups in 2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine are classic protecting groups, but their removal can require harsh conditions. Research is actively exploring alternative protecting groups that offer milder installation and removal, and greater compatibility with a wider range of reaction conditions.

Key strategies include:

Orthogonal Protecting Groups: This strategy involves using multiple, different protecting groups within the same molecule that can be removed selectively under distinct conditions. glenresearch.com For example, an acid-labile group like dimethoxytrityl (DMT) on the 5'-hydroxyl allows for selective deprotection without affecting base-labile or other types of groups elsewhere in the molecule. glenresearch.com

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used for protecting hydroxyl groups. glenresearch.com They are generally stable but can be removed under specific conditions, offering another layer of orthogonality. However, their use in RNA synthesis requires careful optimization to prevent chain cleavage during deprotection. glenresearch.com

Application in the Synthesis of Emerging Classes of Nucleoside Analogs

Protected intermediates like this compound are instrumental in the synthesis of modified nucleosides that form the backbone of many antiviral therapies. ekb.eg The 2'-C-methyl modification is particularly significant as it is a key structural feature in several potent viral polymerase inhibitors. nih.govnih.govexlibrisgroup.com

Future applications in academic research focus on synthesizing novel analogs to target a range of viruses:

Hepatitis C Virus (HCV): 2'-C-methylcytidine was identified as a potent and selective inhibitor of the HCV RNA-dependent RNA polymerase. exlibrisgroup.com Its protected form is a crucial precursor for creating next-generation HCV inhibitors and prodrugs designed for better delivery and efficacy. exlibrisgroup.comresearchgate.net

Hepatitis E Virus (HEV): Research has shown that 2'-C-methylcytidine can significantly inhibit HEV replication, indicating its potential as a scaffold for developing drugs against this emerging global health issue. nih.gov

Coronaviruses: The search for broad-spectrum antiviral agents has led to the evaluation of nucleoside analogs, including 2'-C-methylcytidine, against various coronaviruses. nih.gov

Other RNA Viruses: The modification at the 2'-position makes these analogs attractive candidates for targeting other RNA viruses, and research continues to explore their activity spectrum.

Integration of Computational Chemistry for Reaction Design and Prediction

The traditional trial-and-error approach to developing synthetic routes is time-consuming and costly. The integration of computational chemistry is revolutionizing this process by enabling a more predictive and rational design of chemical reactions. nih.govfrontiersin.org

Key applications in the context of nucleoside synthesis include:

Reaction Mechanism Analysis: Quantum chemical calculations can be used to model reaction pathways, identify transition states, and understand the energetics of a reaction. This insight helps chemists to optimize conditions and predict potential side reactions.

Catalyst Design: Computational models can simulate the interaction between a catalyst and substrates, allowing for the in-silico design and screening of new catalysts with improved activity and selectivity before they are synthesized in the lab. mit.edu

Retrosynthetic Analysis: Computer-assisted synthesis design programs can analyze a target molecule and propose plausible synthetic routes by working backward from the final product. nih.govfrontiersin.org These tools are increasingly incorporating machine learning and deep neural networks to predict reaction outcomes with greater accuracy. nih.govfrontiersin.org

By combining rule-based knowledge of organic chemistry with statistical machine learning models, researchers can more efficiently navigate the complex landscape of chemical synthesis, accelerating the discovery and development of novel nucleoside analogs. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.